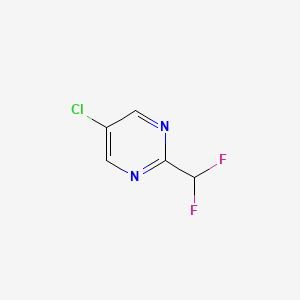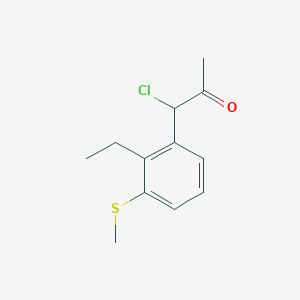
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with ethyl and methylthio groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-ethyl-3-(methylthio)phenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
科学的研究の応用
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group are reactive sites that can participate in nucleophilic substitution and addition reactions. The compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
類似化合物との比較
Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)ethanone
Uniqueness
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethyl and methylthio substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents with the chlorinated ketone structure makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C12H15ClOS |
|---|---|
分子量 |
242.77 g/mol |
IUPAC名 |
1-chloro-1-(2-ethyl-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-10(12(13)8(2)14)6-5-7-11(9)15-3/h5-7,12H,4H2,1-3H3 |
InChIキー |
QMILSONLWOJZFR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1SC)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


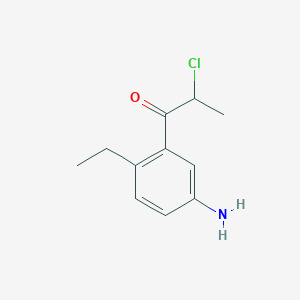
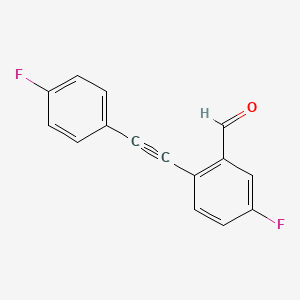

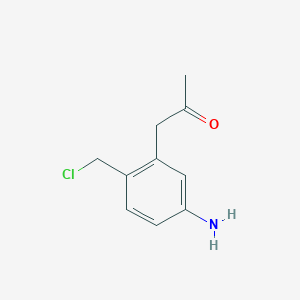
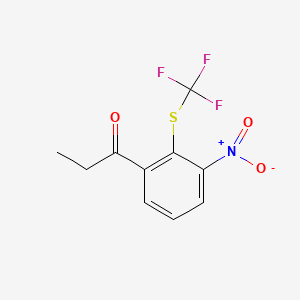
![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)




![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)
